

An In-depth Technical Guide to Benzyl Salicylate (C₁₄H₁₂O₃)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyl Salicylate

Cat. No.: B121037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl salicylate (C₁₄H₁₂O₃) is a salicylic acid benzyl ester with a wide range of applications, from a common ingredient in fragrances and cosmetics to a molecule with notable biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and biological functions. Detailed experimental protocols for its synthesis and for the investigation of its effects on key cellular signaling pathways are provided. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, pharmacology, and drug development.

Physicochemical Properties

Benzyl salicylate is a colorless, viscous liquid with a faint, sweet, and slightly balsamic odor.^[1]
^[2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₁₄ H ₁₂ O ₃	[3]
Molecular Weight	228.24 g/mol	[3]
Appearance	Colorless, viscous liquid	[1][2]
Odor	Faint, sweet, slightly balsamic	[1][2]
Melting Point	18-20 °C	[4]
Boiling Point	320 °C at 760 mmHg	[5]
168-170 °C at 5 mmHg	[5]	
Density	1.176 g/mL at 25 °C	[5]
Solubility in Water	8.8 mg/L at 20 °C	[5]
Solubility in Organic Solvents	Miscible with ethanol and ether	[2][5]
LogP (Octanol-Water Partition Coefficient)	4.0	[6]
Flash Point	180 °C (closed cup)	[5]
Refractive Index (n _D ²⁰)	1.581	[5]
Vapor Pressure	7.8 x 10 ⁻⁵ mmHg at 25 °C	[6]

Spectroscopic Data

The structural elucidation of **benzyl salicylate** is supported by various spectroscopic techniques. The characteristic spectral data are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **benzyl salicylate** shows distinct signals for the aromatic protons of both the salicylate and benzyl moieties, as well as the methylene protons of the benzyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.7	Singlet	1H	Phenolic -OH
7.85	Doublet of doublets	1H	Aromatic H (Salicylate)
7.45 - 7.30	Multiplet	6H	Aromatic H (Benzyl and Salicylate)
6.95	Multiplet	2H	Aromatic H (Salicylate)
5.35	Singlet	2H	-CH ₂ - (Benzyl)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
169.5	C=O (Ester)
161.5	C-OH (Salicylate)
136.0	Aromatic C (Benzyl)
135.5	Aromatic CH (Salicylate)
130.0	Aromatic CH (Salicylate)
128.5	Aromatic CH (Benzyl)
128.0	Aromatic CH (Benzyl)
119.0	Aromatic CH (Salicylate)
117.5	Aromatic CH (Salicylate)
112.5	Aromatic C (Salicylate)
66.5	-CH ₂ - (Benzyl)

Infrared (IR) Spectroscopy

The IR spectrum of **benzyl salicylate** displays characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Functional Group
3200-3000 (broad)	O-H stretch (phenolic)
3100-3000	C-H stretch (aromatic)
1730	C=O stretch (ester)
1610, 1585, 1485	C=C stretch (aromatic)
1250	C-O stretch (ester)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **benzyl salicylate** results in characteristic fragmentation patterns.

m/z	Fragment
228	[M] ⁺ (Molecular ion)
121	[M - C ₇ H ₅ O ₂] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
65	[C ₅ H ₅] ⁺

Synthesis of Benzyl Salicylate

Benzyl salicylate can be synthesized through several methods, with the most common being the Fischer esterification of salicylic acid with benzyl alcohol.[2]

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of **benzyl salicylate** from salicylic acid and benzyl alcohol using sulfuric acid as a catalyst.

Materials:

- Salicylic acid
- Benzyl alcohol
- Concentrated sulfuric acid
- Toluene
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add salicylic acid (13.8 g, 0.1 mol), benzyl alcohol (13.0 g, 0.12 mol), and toluene (50 mL).
- With gentle stirring, slowly add concentrated sulfuric acid (1 mL) to the mixture.

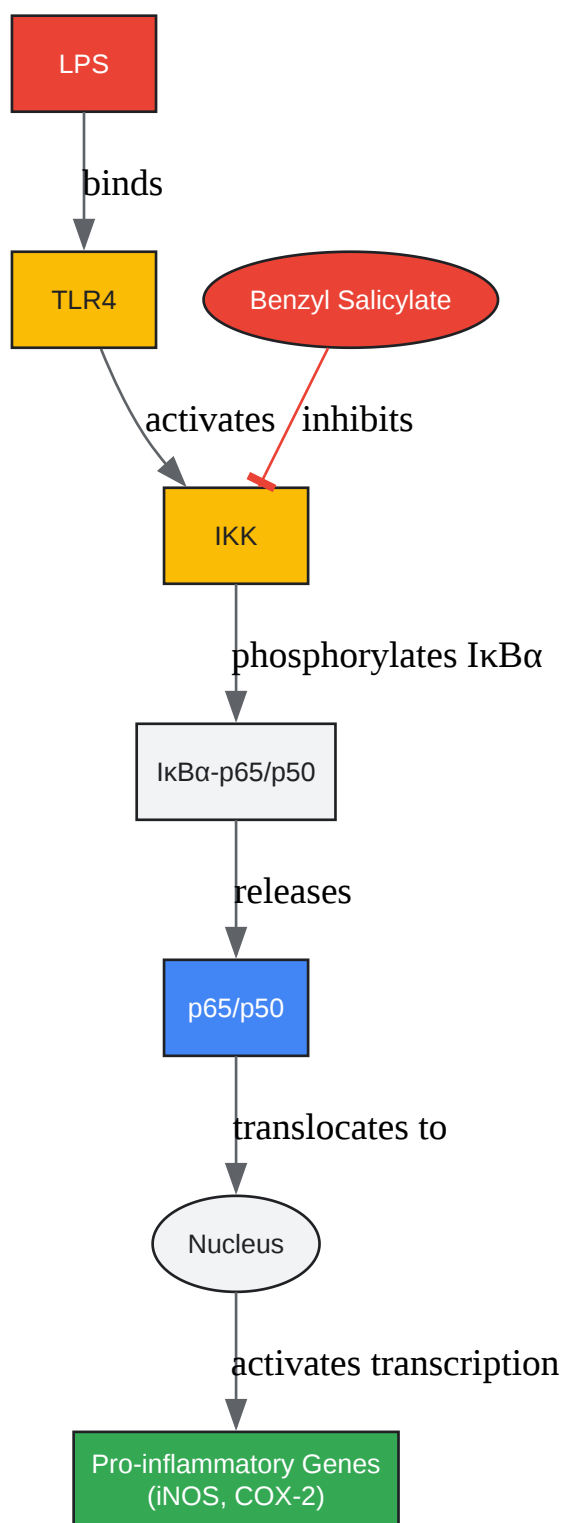
- Heat the reaction mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Continue refluxing until no more water is collected (typically 4-6 hours).
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
- The crude product is then purified by vacuum distillation (168-170 °C at 5 mmHg) to yield pure **benzyl salicylate** as a colorless liquid.^[5]

Biological Activities and Signaling Pathways

Recent studies have highlighted the potential of **benzyl salicylate** as a bioactive molecule, particularly for its anti-inflammatory and nephroprotective effects.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Benzyl salicylate has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. **Benzyl salicylate** has been observed to inhibit the phosphorylation of IKK and IκBα, thereby preventing NF-κB translocation and the expression of downstream targets like iNOS and COX-2.

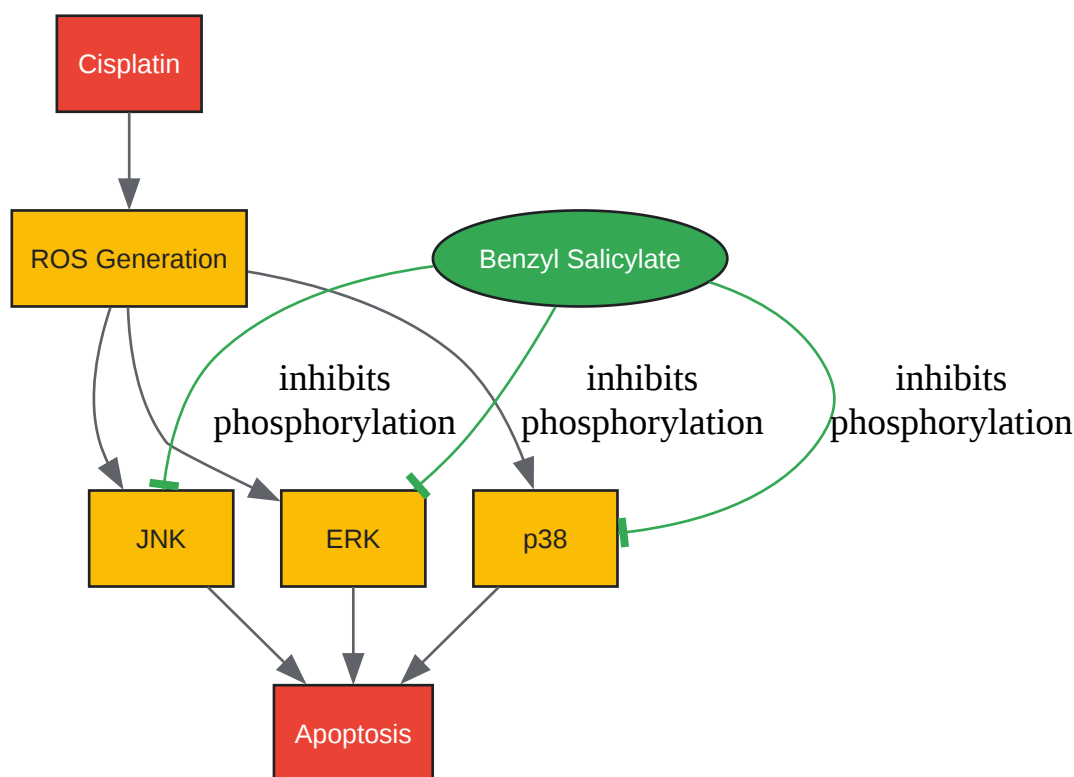


[Click to download full resolution via product page](#)

Caption: NF-κB signaling pathway and the inhibitory action of **Benzyl Salicylate**.

Nephroprotective Effects via MAPK Pathway Modulation

Benzyl salicylate has demonstrated protective effects against cisplatin-induced nephrotoxicity. This is achieved through the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. Cisplatin-induced renal cell damage is associated with the activation of c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK). **Benzyl salicylate** has been found to inhibit the phosphorylation of these key kinases, thereby reducing apoptosis and reactive oxygen species (ROS) generation in renal cells.[7]



[Click to download full resolution via product page](#)

Caption: MAPK signaling pathway in cisplatin-induced nephrotoxicity and its modulation by **Benzyl Salicylate**.

Experimental Protocols for Biological Assays

Western Blot Analysis of NF- κ B Pathway Inhibition

This protocol provides a method to assess the inhibitory effect of **benzyl salicylate** on the LPS-induced activation of the NF- κ B pathway in RAW 264.7 macrophage cells.

Materials:

- RAW 264.7 cells
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS) from E. coli
- **Benzyl salicylate**
- DMSO (vehicle control)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-IKK, anti-IKK, anti-phospho-IkB α , anti-IkB α , anti-NF- κ B p65, and anti- β -actin
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
- Pre-treat cells with various concentrations of **benzyl salicylate** (e.g., 10, 25, 50 μ M) or vehicle (DMSO) for 1 hour.
- Stimulate the cells with LPS (1 μ g/mL) for 30 minutes.

- Wash the cells with ice-cold PBS and lyse with RIPA buffer.
- Determine protein concentration using the BCA assay.
- Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4 °C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an ECL detection system. β -actin is used as a loading control.

In Vitro Skin Absorption Assay (OECD 428)

This protocol outlines the in vitro assessment of the percutaneous absorption of **benzyl salicylate** using a Franz diffusion cell, in accordance with OECD Test Guideline 428.[\[8\]](#)

Materials:

- Franz diffusion cells
- Excised human or porcine skin
- **Benzyl salicylate** (radiolabeled, e.g., ^{14}C -**benzyl salicylate**, is preferred for quantification)
- Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)
- Formulation vehicle (e.g., ethanol, cosmetic base)
- Syringes and needles for sampling
- Scintillation counter (for radiolabeled compound) or HPLC-UV/MS (for non-labeled compound)

Procedure:

- Prepare the skin membrane by removing subcutaneous fat and cutting it to the appropriate size for the Franz cell.
- Mount the skin in the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with pre-warmed (32 °C) receptor fluid and ensure no air bubbles are trapped beneath the skin.
- Apply a known amount of the **benzyl salicylate** formulation to the skin surface in the donor compartment.
- Maintain the apparatus at 32 °C to simulate physiological skin surface temperature.
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect samples from the receptor fluid and replace with fresh, pre-warmed fluid.
- At the end of the experiment, dismount the skin. Analyze the amount of **benzyl salicylate** in the receptor fluid samples, in the different layers of the skin (stratum corneum, epidermis, dermis), and the amount remaining on the skin surface.
- Quantify the amount of **benzyl salicylate** in each compartment to determine the rate and extent of absorption.

Applications

Benzyl salicylate is a versatile compound with a range of applications.

- **Fragrance Industry:** It is widely used as a fixative to prolong the scent of perfumes and as a fragrance ingredient in floral and oriental type perfumes.^[2]
- **Cosmetics and Personal Care:** Due to its UV-absorbing properties, it is incorporated into sunscreens and other skincare products to protect the skin and the product formulation from UV radiation.^[2]

- Pharmaceuticals: It is explored for its potential as a penetration enhancer in topical drug delivery systems.

Toxicology and Safety

Benzyl salicylate is generally considered safe for use in cosmetics at current concentrations. [6] However, it has been reported to be a potential skin sensitizer in some individuals, leading to allergic contact dermatitis. The International Fragrance Association (IFRA) has established standards for its use in fragrance compositions to minimize the risk of sensitization. Acute oral LD50 in rats is reported to be 2227 mg/kg.

Conclusion

Benzyl salicylate is a multifaceted molecule with established roles in the fragrance and cosmetic industries and emerging potential in the pharmaceutical field. Its well-defined physicochemical and spectroscopic properties, along with established synthetic routes, make it an accessible compound for further research. The elucidation of its biological activities, particularly its ability to modulate the NF- κ B and MAPK signaling pathways, opens new avenues for its investigation as a potential therapeutic agent for inflammatory conditions and drug-induced nephrotoxicity. This technical guide provides a solid foundation for researchers and professionals to explore the full potential of **benzyl salicylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. Properties And Applications Of Benzyl Salicylate: A Comprehensive Guide [chemicalbull.com]
- 3. Benzyl Salicylate | C₁₄H₁₂O₃ | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl salicylate(118-58-1) 1H NMR [m.chemicalbook.com]
- 5. Benzyl salicylate synthesis - chemicalbook [chemicalbook.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Benzyl salicylate(118-58-1) IR2 spectrum [chemicalbook.com]
- 8. oecd.org [oecd.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl Salicylate (C₁₄H₁₂O₃)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121037#benzyl-salicylate-molecular-formula-c14h12o3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com